Cas no 333342-82-8 (3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-)
3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-
- BBL026668
- Oprea1_824247
- 1-(3-Chloro-4-methyl-phenyl)-pyrazolidine-3,5-dione
- AKOS037483212
- 1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
- NJFLCPJNPSIUCM-UHFFFAOYSA-N
- 333342-82-8
- STL477231
- 1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione
- HMS1609K21
- 2-(3-chloro-4-methylphenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one
- VS-08394
- AKOS000431600
- STK389042
- Oprea1_778698
- SCHEMBL5737157
-
- Inchi: 1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14)
- InChI Key: NJFLCPJNPSIUCM-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)N1C(CC(N1)=O)=O
Computed Properties
- Exact Mass: 224.03537
- Monoisotopic Mass: 224.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.41
3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646448-500mg |
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione |
333342-82-8 | 98% | 500mg |
¥4968.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646448-1g |
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione |
333342-82-8 | 98% | 1g |
¥5535.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646448-5g |
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione |
333342-82-8 | 98% | 5g |
¥19666.00 | 2024-05-18 |
3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-
Recent Advances in the Study of 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- (CAS: 333342-82-8)
The compound 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- (CAS: 333342-82-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolidinedione core and chloro-methylphenyl substituent, exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and analgesic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential therapeutic uses.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The researchers demonstrated that 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests a reduced risk of gastrointestinal side effects, a common limitation of current NSAIDs.
In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's potential as an analgesic. A research team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that the compound effectively attenuates pain responses in murine models of neuropathic pain, with efficacy comparable to gabapentin but with a more favorable pharmacokinetic profile. The study highlighted the compound's ability to cross the blood-brain barrier and its prolonged half-life in plasma, making it a promising candidate for further development.
The synthetic optimization of 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- has also been a focus of recent research. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield from 45% to 78% while reducing the use of hazardous reagents. This advancement addresses previous challenges in large-scale production and could facilitate future clinical trials.
Despite these promising developments, challenges remain in the clinical translation of this compound. A recent review in Expert Opinion on Drug Metabolism & Toxicology pointed out the need for more comprehensive toxicity studies, particularly regarding long-term use. However, the overall research trajectory suggests that 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- represents a valuable scaffold for the development of next-generation anti-inflammatory and analgesic agents.
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